Methylbis(2-methylprop-2-en-1-yl)amine hydrochloride
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Overview
Description
Methylbis(2-methylprop-2-en-1-yl)amine hydrochloride is a versatile small molecule scaffold with the molecular formula C₉H₁₈ClN and a molecular weight of 175.7 g/mol . This compound is primarily used in laboratory settings for various research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(2-methylprop-2-en-1-yl)amine hydrochloride typically involves the reaction of 2-methylprop-2-en-1-ylamine with methyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the product is often purified using large-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Methylbis(2-methylprop-2-en-1-yl)amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically aldehydes or ketones.
Reduction: The major products are amines or alcohols.
Substitution: The major products are substituted amines.
Scientific Research Applications
Methylbis(2-methylprop-2-en-1-yl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methylbis(2-methylprop-2-en-1-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl(2-methylprop-2-en-1-yl)amine hydrochloride
- Ethyl(2-methylprop-2-en-1-yl)amine
- 2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride
Uniqueness
Methylbis(2-methylprop-2-en-1-yl)amine hydrochloride is unique due to its specific molecular structure, which provides distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in specialized research and industrial applications .
Properties
IUPAC Name |
N,2-dimethyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-8(2)6-10(5)7-9(3)4;/h1,3,6-7H2,2,4-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYOELAWFGGBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN(C)CC(=C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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